

Application Notes: Labeling Primary Amines with Alexa Fluor 680 NHS Ester

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Compound of Interest

Compound Name: *Alexa Fluor 680 NHS ester*

Cat. No.: *B15552825*

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Introduction

Alexa Fluor 680 is a bright, photostable, near-infrared fluorescent dye ideal for a range of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging.^{[1][2][3]} Its succinimidyl ester (NHS ester) derivative is a popular reagent for covalently attaching the dye to primary amines (R-NH₂) on proteins, amine-modified oligonucleotides, and other molecules.^{[1][4][5][6]} The NHS ester reacts efficiently with the non-protonated ε-amino groups of lysine residues and the N-terminal α-amino group of a protein to form a stable, covalent amide bond.^{[7][8]}

This document provides a detailed protocol for labeling proteins, with a focus on IgG antibodies, using **Alexa Fluor 680 NHS ester**. It covers reagent preparation, the conjugation reaction, purification of the final conjugate, and methods for calculating the degree of labeling.

Key Dye Characteristics

Alexa Fluor 680 is spectrally similar to Cy5.5 and is well-suited for excitation by the 633 nm laser line.^{[1][3]} Its fluorescence is not visible to the human eye but is readily detected by most imaging systems.^{[1][6][9]} The dye is water-soluble and its fluorescence is insensitive to pH over a wide range (pH 4 to 10).^{[1][6][9]}

Property	Value	References
Excitation Maximum (Ex)	~679 - 684 nm	[6] [9] [10] [11]
Emission Maximum (Em)	~702 - 707 nm	[6] [9] [10] [11]
Molar Extinction Coefficient (ϵ)	~184,000 cm ⁻¹ M ⁻¹	[10] [11]
Correction Factor (CF ₂₈₀)	0.05	[10] [11]
Molecular Weight (Reactive Dye)	~956 g/mol	[4] [12] [13]

Experimental Protocols

Required Materials and Reagents

Materials:

- Microcentrifuge tubes
- Pipettes and tips
- Magnetic stirrer or rotator
- Spectrophotometer and cuvettes
- Gel filtration or spin columns for purification (e.g., Sephadex G-25)[\[4\]](#)
- Vortex mixer

Reagents:

- Protein of Interest (e.g., IgG antibody): Purified and free of amine-containing buffers.
- **Alexa Fluor 680 NHS Ester**: Stored at ≤-20°C, desiccated, and protected from light.[\[10\]](#)[\[14\]](#)
- Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3.[\[6\]](#)[\[7\]](#)[\[9\]](#) (Alternatively, PBS, pH 7.2-7.4 can be used, with pH adjusted prior to reaction).[\[4\]](#)[\[10\]](#)

- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF): High quality, for dissolving the NHS ester.[6][9][15]
- Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4.[4]
- (Optional) Quenching Buffer: 1 M Tris-HCl or Glycine, pH 7.4.[15]
- (Optional) Stabilizing Protein: Bovine Serum Albumin (BSA).[10][11]

Reagent Preparation

A. Protein Sample Preparation

- The purified protein must be in a buffer free of primary amines (e.g., Tris, glycine) or ammonium ions, as these will compete with the labeling reaction.[4][5][10]
- If the protein is in an incompatible buffer, exchange it for an amine-free buffer like PBS (pH 7.4) using dialysis or a desalting column.[10]
- For optimal results, adjust the protein concentration to at least 2 mg/mL.[4][5][6][9] Labeling efficiency can be significantly reduced at lower concentrations.[4][5]

B. Alexa Fluor 680 NHS Ester Stock Solution

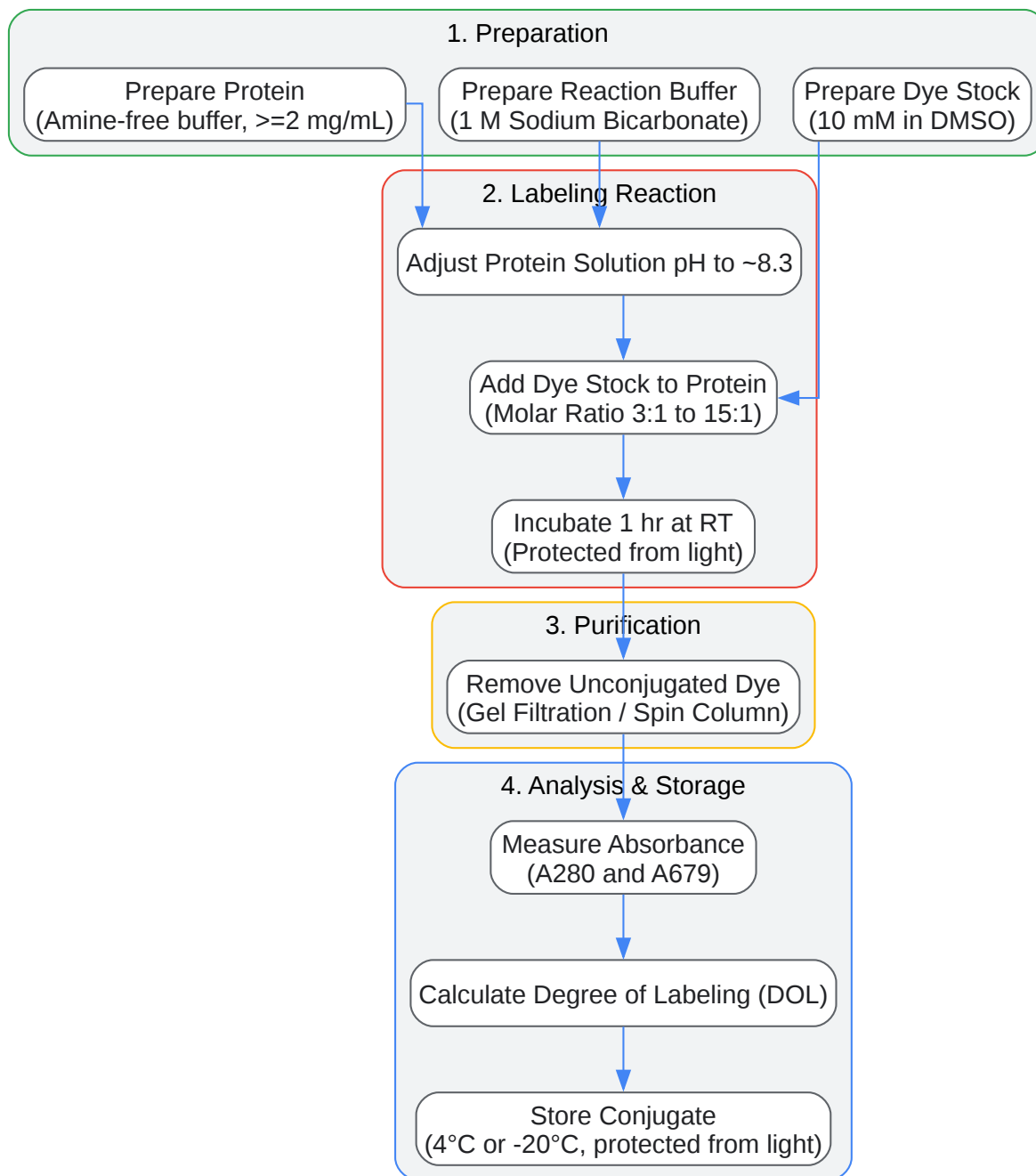
- Allow one vial of **Alexa Fluor 680 NHS ester** to warm to room temperature before opening to prevent moisture condensation.[10]
- Prepare a 10 mM stock solution by dissolving the dye in high-quality anhydrous DMSO.[4][5][15] For example, dissolve 1 mg of the dye (MW ~956 g/mol) in ~105 μ L of DMSO.
- Mix well by vortexing.[4][5] This stock solution should be prepared fresh immediately before use.[8]

C. Reaction Buffer Preparation

- To prepare a 1 M sodium bicarbonate solution, dissolve 84 mg of sodium bicarbonate in 1 mL of deionized water.[10] This solution will have a pH of approximately 8.3 and can be stored at 4°C for up to two weeks.[10]

Labeling Reaction Workflow

The following diagram outlines the complete workflow for labeling primary amines with **Alexa Fluor 680 NHS ester**.



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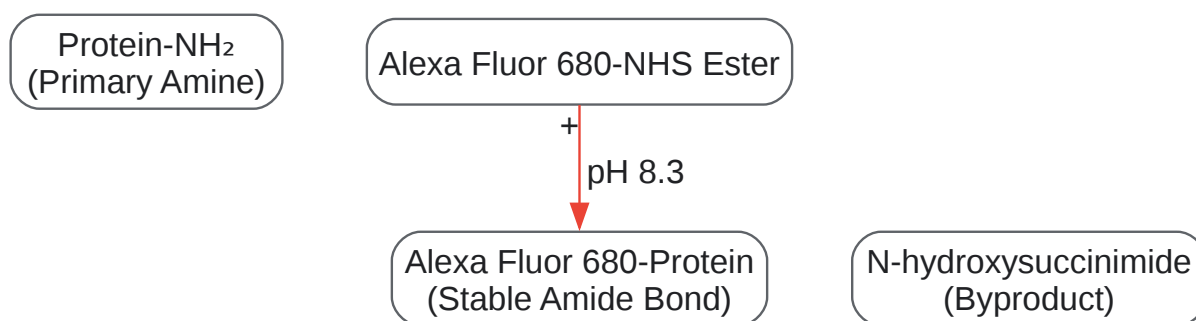
Caption: Experimental workflow for protein labeling with **Alexa Fluor 680 NHS ester**.

Step-by-Step Labeling Protocol

- **pH Adjustment:** In a microcentrifuge tube, add 1/10th the volume of 1 M sodium bicarbonate (pH ~8.3) to your protein solution.^{[7][10]} For example, add 50 µL of 1 M sodium bicarbonate to 0.5 mL of the protein solution. This raises the pH to the optimal range of 8.0-8.5 for the reaction.^{[4][10]}
- **Initiate Reaction:** While gently stirring or vortexing, add the calculated volume of the 10 mM **Alexa Fluor 680 NHS ester** stock solution to the protein solution.^{[7][15]} An optimal starting point for the molar ratio of dye to protein is around 10:1.^{[4][5]} It is recommended to test a few different ratios (e.g., 5:1, 10:1, 15:1) to determine the ideal degree of labeling for your specific protein.^{[6][9][15]}
- **Incubation:** Incubate the reaction mixture for 1 hour at room temperature, protected from light.^{[6][9][10]} Gentle stirring or rotation during this time can improve labeling efficiency.^[4] For some proteins, incubation overnight at 4°C may yield better results.^[10]

Chemical Reaction

The NHS ester reacts with a primary amine on the protein, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct.



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Caption: Reaction of **Alexa Fluor 680 NHS ester** with a primary amine.

Purification of the Labeled Conjugate

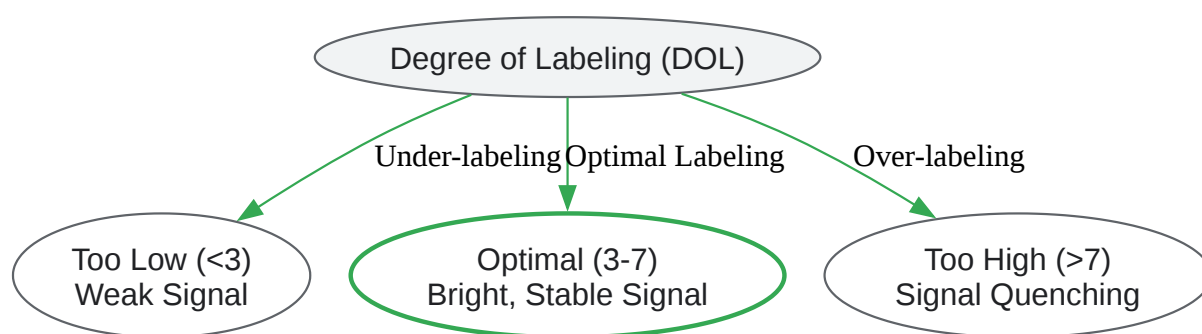
It is critical to remove any free, unconjugated Alexa Fluor 680 dye from the protein conjugate before use.^[16]

- Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating it with PBS (pH 7.2-7.4).[4]
- Carefully load the reaction mixture onto the top of the column.[4]
- As the sample enters the resin, add PBS to begin elution.[4]
- The labeled protein will elute first as a colored band, while the smaller, unconjugated dye molecules will be retained longer and elute later.
- Collect the fractions containing the purified, colored protein conjugate.[4]

Data Analysis

Calculating the Degree of Labeling (DOL)

The Degree of Labeling (DOL) is the average number of dye molecules conjugated to each protein molecule.[17][18] For IgG antibodies, an optimal DOL is typically between 3 and 7.[10][11] A very high DOL can lead to fluorescence self-quenching, which reduces the signal.[12][17]



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Caption: Relationship between Degree of Labeling (DOL) and fluorescence.

Procedure:

- Measure the absorbance of the purified conjugate solution at 280 nm (A_{280}) and ~679 nm (A_{max}) in a 1 cm pathlength cuvette.[10] Dilute the sample if the absorbance is too high (>2.0) and account for the dilution factor.[16]

- Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm.[\[10\]](#)
[\[11\]](#)

$$\text{Protein Concentration (M)} = [A_{280} - (A_{\text{max}} \times CF_{280})] / \epsilon_{\text{protein}}$$

- Calculate the DOL.[\[10\]](#)[\[11\]](#)

$$\text{DOL} = (A_{\text{max}} \times \epsilon_{\text{protein}}) / \{[A_{280} - (A_{\text{max}} \times CF_{280})] \times \epsilon_{\text{dye}}\}$$

Calculation Parameters:

Parameter	Description	Value for IgG & AF680	References
A_{280}	Absorbance of the conjugate at 280 nm	Measured	[10]
A_{max}	Absorbance of the conjugate at ~679 nm	Measured	[10]
$\epsilon_{\text{protein}}$	Molar extinction coefficient of the protein at 280 nm	~203,000 cm ⁻¹ M ⁻¹ for IgG	[10] [11]
ϵ_{dye}	Molar extinction coefficient of the dye at A_{max}	184,000 cm ⁻¹ M ⁻¹ for AF680	[10] [11]

| CF_{280} | Correction factor for dye absorbance at 280 nm | 0.05 for AF680 [\[10\]](#)[\[11\]](#) |

Storage and Stability

- Store the purified protein conjugate at 4°C, protected from light.[\[10\]](#)
- If the final protein concentration is below 1 mg/mL, consider adding a stabilizing protein like BSA to a final concentration of 1-10 mg/mL.[\[10\]](#)[\[11\]](#)
- The conjugate should be stable for several months at 4°C.[\[10\]](#)[\[11\]](#)

- For long-term storage, divide the conjugate into single-use aliquots and freeze at $\leq -20^{\circ}\text{C}$. Avoid repeated freeze-thaw cycles.[10][11]

Troubleshooting

Issue	Possible Cause	Suggested Solution
Low DOL	- Protein concentration too low.- Reaction pH is not optimal.- Presence of competing primary amines in buffer.- Insufficient amount of reactive dye.	- Concentrate protein to >2 mg/mL.- Ensure reaction buffer pH is 8.3-8.5.- Dialyze protein into an amine-free buffer (PBS).- Increase the molar ratio of dye to protein. Consider an overnight incubation at 4°C .[10]
High DOL (Over-labeling)	- Molar ratio of dye to protein is too high.	- Reduce the molar ratio of dye to protein in the reaction.
Precipitation of Protein	- Protein is sensitive to pH or handling.- High concentration of organic solvent (DMSO/DMF).	- Perform labeling at a more neutral pH (note: this will reduce efficiency).[6][19]- Ensure the volume of dye stock solution does not exceed 5-10% of the total reaction volume.

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References

- 1. Invitrogen Alexa Fluor 680 NHS Ester (Succinimidyl Ester) 3 x 100 μg | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 2. vectorlabs.com [vectorlabs.com]

- 3. Alexa Fluor 680 Dye | Thermo Fisher Scientific - CA [thermofisher.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Invitrogen™ Alexa Fluor™ 680 NHS Ester (Succinimidyl Ester) | Fisher Scientific [fishersci.ca]
- 7. biotium.com [biotium.com]
- 8. fluidic.com [fluidic.com]
- 9. iright.com [iright.com]
- 10. tools.thermofisher.com [tools.thermofisher.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 13. Alexa Fluor 680 NHS ester | C39H47BrN4O13S3 | CID 172407975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 16. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 17. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 18. Degree of labeling (DOL) step by step [abberior.rocks]
- 19. Fluorescent Amine-reactive Alexa Fluor Dye Labeling of IgM Antibodies | Thermo Fisher Scientific - US [thermofisher.com]
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